molecular formula C23H26O11 B1670121 Decentapicrin A CAS No. 77533-68-7

Decentapicrin A

Cat. No.: B1670121
CAS No.: 77533-68-7
M. Wt: 478.4 g/mol
InChI Key: JHCLMPIGKNWZOZ-WFFJNAPESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decentapicrin A is an acylated secoiridoid glucoside first isolated from Centaurium littorale (Gentianaceae) . Structurally, it belongs to the iridoid class of natural products, characterized by a cyclopentane-pyran monoterpene skeleton. This compound is biosynthetically related to centapicrin (Ia) and desacetylcentapicrin (Ib), which are more potent bitter principles found in Centaurium erythraea . Unlike its counterparts, this compound exhibits only weak bitterness, suggesting structural modifications significantly influence sensory and pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Decentapicrin A and related iridoids:

Compound Source Structural Features Bioactivity References
This compound Centaurium littorale m-hydroxybenzoyl esters at C3-OH and C4-OH of glucose. Weak bitterness; potential antiviral activity (indirect evidence) .
Centapicrin (Ia) Centaurium erythraea Acetylated m-hydroxybenzoyl ester at C6-OH of glucose. Strong bitter principle; traditional use in digestive stimulants.
Desacetylcentapicrin (Ib) Centaurium erythraea Deacetylated derivative of centapicrin. Moderate bitterness; intermediate in iridoid metabolism.
Sweroside Gentianella acuta Unacylated secoiridoid glucoside. Anti-inflammatory, hepatoprotective, and HBV-DNA inhibition (IC₅₀: 0.05–1.83 mM) .
Decentapicrin B Centaurium littorale m-hydroxybenzoyl ester at C4-OH and acetylated C3-OH. Confirmed HBV-DNA inhibition (IC₅₀: 0.05–1.83 mM) .

Key Findings

  • Acylation Sites and Bitterness : The position and type of acyl groups critically influence bitterness. Centapicrin (C6-OH acylation) is strongly bitter, while this compound (C3/C4-OH acylation) is weak, suggesting steric or receptor-binding disparities .
  • Metabolic Interconversion : Under alkaline conditions, this compound converts to desacetylcentapicrin (Ib) and Decentapicrin C, highlighting its role as a biosynthetic intermediate .
  • Bioactivity: While Decentapicrin B shows direct antiviral activity against HBV, this compound’s pharmacological profile remains understudied.

Chemotaxonomic and Pharmacological Significance

  • Chemotaxonomy: The presence of this compound and B in Centaurium littorale aids in distinguishing this species from C. erythraea, which produces centapicrin and desacetylcentapicrin .
  • Pharmacological Gaps: Despite structural novelty, this compound’s bioactivities are less characterized compared to sweroside and gentiopicrin, which have well-documented anti-inflammatory and hepatoprotective effects .

Properties

CAS No.

77533-68-7

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxybenzoate

InChI

InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)10-31-22(13)34-23-18(27)19(17(26)16(9-24)32-23)33-20(28)11-4-3-5-12(25)8-11/h2-5,8,10,13-14,16-19,22-27H,1,6-7,9H2/t13-,14+,16-,17-,18-,19+,22+,23+/m1/s1

InChI Key

JHCLMPIGKNWZOZ-WFFJNAPESA-N

SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O

Appearance

Solid powder

Key on ui other cas no.

77533-68-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decentapicrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.